molecular formula C21H23N7O2S B11281714 4-Methyl-1-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one

4-Methyl-1-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one

Cat. No.: B11281714
M. Wt: 437.5 g/mol
InChI Key: UJADVUWBMFEZRS-UHFFFAOYSA-N
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Description

4-Methyl-1-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo-pyrimidine core, and a piperazine moiety linked to a pyridine ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxo group, converting it to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, and aminated derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential neuroprotective and anti-inflammatory properties. It has shown promise in reducing neuronal death and inflammation in various cell models .

Medicine

Medicinally, the compound is being investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease. Its ability to inhibit specific molecular pathways makes it a candidate for drug development .

Industry

In the industrial sector, the compound’s unique properties make it useful in the development of new materials and chemical processes. Its stability and reactivity are advantageous in various applications .

Mechanism of Action

The mechanism of action of 4-Methyl-1-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one involves the inhibition of specific molecular pathways. It has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in reducing inflammation and neuronal death. The compound also interacts with endoplasmic reticulum (ER) stress markers and apoptosis markers, thereby providing neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Methyl-1-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine and pyridine moieties enhances its reactivity and potential for therapeutic applications .

Properties

Molecular Formula

C21H23N7O2S

Molecular Weight

437.5 g/mol

IUPAC Name

8-methyl-12-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C21H23N7O2S/c1-25-20(30)19-15(8-14-31-19)28-17(23-24-21(25)28)6-4-7-18(29)27-12-10-26(11-13-27)16-5-2-3-9-22-16/h2-3,5,8-9,14H,4,6-7,10-13H2,1H3

InChI Key

UJADVUWBMFEZRS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC=CC=N5

Origin of Product

United States

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